molecular formula C10H12BrNO2 B1390777 Methyl 3-bromo-4-(dimethylamino)benzoate CAS No. 71695-21-1

Methyl 3-bromo-4-(dimethylamino)benzoate

Cat. No. B1390777
CAS RN: 71695-21-1
M. Wt: 258.11 g/mol
InChI Key: OJJWGTLXWPPRHX-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-(dimethylamino)benzoate” is a chemical compound with the molecular formula C10H12BrNO2 . It has an average mass of 258.112 Da and a monoisotopic mass of 257.005127 Da . This compound is an ester, and it is an important drug intermediate .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been reported . The synthesis involved heating the reactants to 80 °C for three days to form a dark purple viscous solution .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-4-(dimethylamino)benzoate” can be analyzed using various techniques. For instance, the structure of a similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was found to have two crystallographically unique rotomers in the lattice .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-bromo-4-(dimethylamino)benzoate” can be complex and may require specific conditions for successful completion. For example, a related compound, Methyl 4-(bromomethyl)benzoate, is known to be a lachrymator and an important drug intermediate .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-4-(dimethylamino)benzoate” has a molecular formula of C10H12BrNO2 and an average mass of 258.112 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Fluorescence Properties

Methyl 4-(N,N-dimethylamino)benzoate has been studied for its fluorescence properties. In various solvents, it exhibits "normal" fluorescence from excited solute/solvent arrangements. Specifically, in acetonitrile, a longer wavelength fluorescence band is observed, attributed to excited dimer fluorescence, indicating its potential application in fluorescence studies (Revill & Brown, 1992).

Chemical Synthesis and Reactions

It has been used in chemical synthesis, for example, as a reagent for coupling N-methylated amino acids, demonstrating its utility in producing dipeptides without significant epimerization (Coste, Dufour, Pantaloni, & Castro, 1990). Additionally, it has applications in the synthesis of complex molecules like nilotinib, an antitumor agent (Wang Cong-zhan, 2009).

Probing Microenvironments

Research on its derivatives has been conducted to study their absorption and fluorescence in various media, including micelles and vesicles. This research helps in understanding the binding site of probes in these microenvironments, which is crucial for developing targeted drug delivery systems (Singh & Darshi, 2002).

Spectroscopic and Photophysical Properties

The spectroscopic and photophysical properties of substituted zinc phthalocyanine, which include methyl 3-bromo-4-(dimethylamino)benzoate, have been characterized. These properties are essential for photodynamic therapy applications in cancer treatment, demonstrating its potential in medical research (Pişkin, Canpolat, & Öztürk, 2020).

Crystallographic Studies

Crystallographic studies of derivatives, like 2-bromo-3-dimethylamino-N,N,N′,N′,4-pentamethyl-4-(trimethylsilyloxy)pent-2-eneamidinium bromide, have been conducted to understand their structural properties. Such studies are vital for designing new materials and compounds in various scientific fields (Tiritiris, Kress, & Kantlehner, 2015).

Safety And Hazards

While specific safety and hazard information for “Methyl 3-bromo-4-(dimethylamino)benzoate” was not found, similar compounds are known to be hazardous. For instance, Methyl 4-(bromomethyl)benzoate is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity .

properties

IUPAC Name

methyl 3-bromo-4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJWGTLXWPPRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661065
Record name Methyl 3-bromo-4-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-(dimethylamino)benzoate

CAS RN

71695-21-1
Record name Methyl 3-bromo-4-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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